Virginiamycin S1

Overview

Description

Virginiamycin S1 is a macrolide antibiotic belonging to the streptogramin B group. It is produced by various strains of the bacterium Streptomyces, including Streptomyces virginiae, Streptomyces loidensis, Streptomyces mitakaensis, Streptomyces pristina-spiralis, and Streptomyces ostreogriseus . This compound is known for its potent antibacterial properties, particularly against gram-positive organisms. It is commonly used in veterinary medicine and agriculture to promote growth in livestock and prevent infections .

Mechanism of Action

Target of Action

Virginiamycin S1 primarily targets the 60S ribosomal protein L37 . This protein is a component of the large subunit of the ribosome, which is responsible for protein synthesis in cells.

Mode of Action

This compound acts by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It achieves this by binding to the 50S ribosome, thereby inactivating it .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway . By inhibiting the function of the 50S ribosome, this compound prevents the formation of peptide bonds, which are crucial for the creation of proteins. This disruption in protein synthesis can lead to the death of bacterial cells, as they are unable to produce the proteins necessary for their survival .

Result of Action

The primary result of this compound’s action is the inhibition of protein synthesis in bacteria, leading to their death . This makes this compound an effective antibiotic against certain Gram-positive bacteria .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, it is used in the fuel ethanol industry to prevent microbial contamination . In agriculture, it is used as a growth promoter in cattle, swine, and poultry, and to prevent and treat infections . The specific conditions of these environments, such as pH, temperature, and the presence of other substances, can potentially affect the action of this compound.

Biochemical Analysis

Biochemical Properties

Virginiamycin S1 acts individually against Micrococcus aureus and Bacillus subtilis . It becomes highly effective against vancomycin and methicillin-resistant infections in humans, especially from Enterococcus faecium and Staphylococcus aureus when combined with other components . This compound is a member of the streptogramin B group of antibiotics, which bind the 50S ribosomal subunit at the peptidyl transferase center to inhibit initiation and translocation .

Cellular Effects

This compound exerts its effects on various types of cells by inhibiting bacterial protein synthesis at the level of aminoacyl-tRNA binding and peptide bond formation . It inactivates the 50S ribosome , thereby influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the 50S ribosomal subunit at the peptidyl transferase center, inhibiting the initiation and translocation steps of protein synthesis . This binding interaction with the ribosome leads to the inhibition of protein synthesis, thereby exerting its antibacterial effects .

Temporal Effects in Laboratory Settings

It is known that this compound is a stable compound , suggesting that its effects on cellular function may be consistent over time in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. It is used as a growth promoter in cattle, swine, and poultry at doses ranging from 5 to 25 g/ton of food

Metabolic Pathways

Given its role as an antibiotic, it is likely to interact with various enzymes and cofactors involved in bacterial protein synthesis .

Transport and Distribution

Given its lipophilic nature , it is likely to be able to cross cell membranes and distribute within cells and tissues.

Subcellular Localization

The subcellular localization of this compound is likely to be in the cytoplasm, given its role in inhibiting protein synthesis at the ribosome

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Virginiamycin S1 involves complex organic reactions, typically starting from simpler macrolide structures. The process includes multiple steps of cyclization, amidation, and esterification to form the final cyclic depsipeptide structure .

Industrial Production Methods: Industrial production of this compound is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. The fermentation process is optimized by controlling pH, oxygen levels, and nutrient supply. The use of synthetic adsorbing resins during fermentation helps in the efficient recovery of this compound from the culture broth .

Chemical Reactions Analysis

Types of Reactions: Virginiamycin S1 undergoes various chemical reactions, including:

Oxidation: This reaction can modify the hydroxyl groups present in the molecule.

Reduction: Reduction reactions can alter the carbonyl groups in the structure.

Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

Virginiamycin S1 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study the synthesis and reactivity of macrolide antibiotics.

Biology: Researchers use this compound to investigate bacterial resistance mechanisms and the interaction of antibiotics with bacterial ribosomes.

Medicine: It is explored for its potential in treating infections caused by gram-positive bacteria and as a synergistic agent in combination therapies.

Industry: this compound is utilized in the ethanol production industry to prevent microbial contamination and in animal husbandry to promote growth and prevent infections

Comparison with Similar Compounds

Pristinamycin IIA: Another streptogramin antibiotic with a similar mechanism of action.

Quinupristin/Dalfopristin: A combination of two streptogramins used in clinical settings.

Virginiamycin M1: Often combined with Virginiamycin S1 to enhance antibacterial activity.

Uniqueness: this compound is unique due to its specific binding affinity to the bacterial ribosome and its ability to act synergistically with other antibiotics, such as Virginiamycin M1. This synergy enhances its overall antibacterial efficacy and makes it a valuable compound in both research and industrial applications .

Biological Activity

Virginiamycin S1, a member of the streptogramin family of antibiotics, is produced by the actinobacterium Streptomyces virginiae. This compound exhibits significant biological activity, particularly against Gram-positive bacteria, and plays a crucial role in both therapeutic and agricultural applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy, and relevant research findings.

This compound operates primarily by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center. This interaction disrupts aminoacyl-tRNA binding and peptide bond formation, effectively halting protein synthesis in susceptible bacteria .

Key Mechanisms:

- Bacteriostatic Activity : this compound alone exhibits bacteriostatic properties, which means it inhibits bacterial growth without killing the bacteria directly.

- Synergistic Effects : When combined with Virginiamycin M1, the two compounds exhibit a synergistic effect that enhances their bactericidal activity. The optimal ratio for maximum efficacy is reported to be between 70:30 and 75:25 for M1:S1 .

Efficacy Against Bacterial Strains

This compound has been shown to be effective against various strains of Gram-positive bacteria, including resistant strains. Its application in clinical settings is particularly notable for treating infections caused by vancomycin-resistant enterococci (VRE) and methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Efficacy of this compound Against Different Bacterial Strains

| Bacterial Strain | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.5 | Bacteriostatic |

| Enterococcus faecium (VRE) | 0.25 | Bactericidal (synergistic with M1) |

| Listeria monocytogenes | 0.125 | Bactericidal |

Case Studies and Research Findings

Several studies have assessed the biological activity of this compound in various contexts:

- Growth Promotion in Livestock : A meta-analysis involving 26 studies indicated that this compound significantly reduces liver abscess incidence in cattle when used as a feed additive. The analysis showed that optimal dosages correlate with improved animal health and performance metrics .

- Clinical Applications : Research has demonstrated that this compound can serve as an effective treatment option for infections caused by resistant bacterial strains. In vitro studies have shown that combinations of this compound with other antibiotics can reduce minimum inhibitory concentrations (MICs) significantly, enhancing overall treatment efficacy against resistant pathogens .

Industrial Production and Optimization

The production of this compound is primarily achieved through fermentation using high-yield strains of Streptomyces virginiae. Recent advancements have focused on optimizing production conditions to maintain the synergistic ratio of M1 to S1, which is critical for maximizing antimicrobial activity. A notable study developed a mutant strain capable of utilizing sucrose as a carbon source, leading to increased yields of both components while preserving their effective ratios .

Properties

CAS No. |

23152-29-6 |

|---|---|

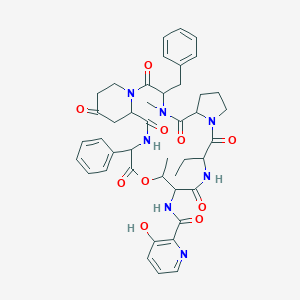

Molecular Formula |

C43H49N7O10 |

Molecular Weight |

823.9 g/mol |

IUPAC Name |

N-[(3S,6S,12R,15S,16R,19S,22S)-3-benzyl-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C43H49N7O10/c1-4-29-40(56)49-21-12-17-30(49)41(57)48(3)32(23-26-13-7-5-8-14-26)42(58)50-22-19-28(51)24-31(50)37(53)47-35(27-15-9-6-10-16-27)43(59)60-25(2)34(38(54)45-29)46-39(55)36-33(52)18-11-20-44-36/h5-11,13-16,18,20,25,29-32,34-35,52H,4,12,17,19,21-24H2,1-3H3,(H,45,54)(H,46,55)(H,47,53)/t25-,29-,30+,31+,32+,34+,35+/m1/s1 |

InChI Key |

FEPMHVLSLDOMQC-IYPFLVAKSA-N |

SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |

Isomeric SMILES |

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |

Canonical SMILES |

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=CC=C6)C |

Appearance |

White solid |

Key on ui other cas no. |

23152-29-6 |

Synonyms |

dihydrovirginiamycin S1 staphylomycin S1 virginiamycin factor S1 virginiamycin S1 |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.